Cas no 1261468-45-4 (Naphthalene, 2-(difluoromethyl)-6-methoxy-)

Naphthalene, 2-(difluoromethyl)-6-methoxy- 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-methoxynaphthalene
- SY265775
- Naphthalene, 2-(difluoromethyl)-6-methoxy-
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- MDL: MFCD18411799
- インチ: 1S/C12H10F2O/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7,12H,1H3
- InChIKey: SGGZONFBOIHTNV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2C=C(C=CC=2C=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2
Naphthalene, 2-(difluoromethyl)-6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052177-5g |
2-(Difluoromethyl)-6-methoxynaphthalene |
1261468-45-4 | 95% | 5g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | Y1052177-5g |
2-(Difluoromethyl)-6-methoxynaphthalene |
1261468-45-4 | 95% | 5g |
$825 | 2025-02-21 | |
eNovation Chemicals LLC | Y1052177-5g |
2-(Difluoromethyl)-6-methoxynaphthalene |
1261468-45-4 | 95% | 5g |
$825 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596025-5g |
2-(Difluoromethyl)-6-methoxynaphthalene |
1261468-45-4 | 98% | 5g |
¥10358.00 | 2024-08-09 |
Naphthalene, 2-(difluoromethyl)-6-methoxy- 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Naphthalene, 2-(difluoromethyl)-6-methoxy-に関する追加情報
Naphthalene, 2-(difluoromethyl)-6-methoxy- (CAS No. 1261468-45-4): A Comprehensive Overview
Naphthalene, 2-(difluoromethyl)-6-methoxy- (CAS No. 1261468-45-4) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, offers a range of potential applications in various scientific and industrial domains. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Naphthalene, 2-(difluoromethyl)-6-methoxy-.
Chemical Properties and Structure
Naphthalene, 2-(difluoromethyl)-6-methoxy- is a substituted naphthalene derivative with a molecular formula of C13H9F2O. The compound features a naphthalene core with a difluoromethyl group at the 2-position and a methoxy group at the 6-position. These functional groups significantly influence the compound's physical and chemical properties. The presence of the difluoromethyl group introduces fluorine atoms, which are known for their strong electronegativity and ability to modulate the electronic properties of organic molecules. The methoxy group, on the other hand, adds polarity and can affect solubility and reactivity.
The molecular weight of Naphthalene, 2-(difluoromethyl)-6-methoxy- is approximately 230.20 g/mol. It is typically a solid at room temperature with a melting point around 75-77°C. The compound exhibits moderate solubility in organic solvents such as dichloromethane, acetone, and ethanol but is relatively insoluble in water. These properties make it suitable for various synthetic transformations and analytical techniques.
Synthesis Methods
The synthesis of Naphthalene, 2-(difluoromethyl)-6-methoxy- can be achieved through several routes, each with its own advantages and challenges. One common approach involves the sequential functionalization of naphthalene. The process typically begins with the introduction of a methoxy group at the 6-position via an alkylation reaction using an appropriate alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. Subsequently, the difluoromethyl group can be introduced at the 2-position through a difluoromethylation reaction using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
An alternative method involves starting from a difluoromethylated naphthalene derivative and then introducing the methoxy group through an O-alkylation step. This approach can be more efficient in terms of yield and purity but may require more stringent reaction conditions.
Biological Activities
Naphthalene, 2-(difluoromethyl)-6-methoxy- has been studied for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent research has highlighted its anti-inflammatory and anticancer properties. Studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that Naphthalene, 2-(difluoromethyl)-6-methoxy- could be a promising lead compound for developing new anti-inflammatory drugs.
In cancer research, Naphthalene, 2-(difluoromethyl)-6-methoxy- has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis by disrupting mitochondrial function and activating caspase cascades. Additionally, the compound has been shown to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways. These properties make it an attractive candidate for further investigation as an anticancer agent.
Potential Applications
The unique combination of chemical properties and biological activities makes Naphthalene, 2-(difluoromethyl)-6-methoxy- suitable for a wide range of applications in both academic research and industry. In medicinal chemistry, it serves as a valuable scaffold for designing novel therapeutic agents targeting inflammation and cancer. Its ability to modulate enzyme activity and cellular signaling pathways provides opportunities for developing drugs with improved efficacy and reduced side effects.
In addition to pharmaceutical applications, Naphthalene, 2-(difluoromethyl)-6-methoxy- can be used as an intermediate in organic synthesis for preparing other functionalized naphthalenes with specific biological activities or material properties. Its structural versatility allows for further derivatization to tailor its performance for specific applications.
Conclusion
Naphthalene, 2-(difluoromethyl)-6-methoxy- (CAS No. 1261468-45-4) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure confers distinct physical and chemical properties that make it suitable for diverse applications in medicinal chemistry, organic synthesis, and material science. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses. As scientists delve deeper into understanding this compound's mechanisms of action and optimizing its properties, it is poised to play an increasingly important role in advancing medical treatments and technological innovations.
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